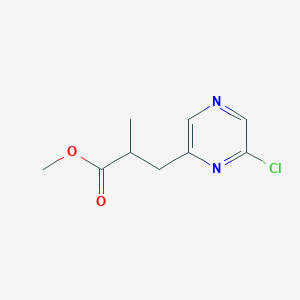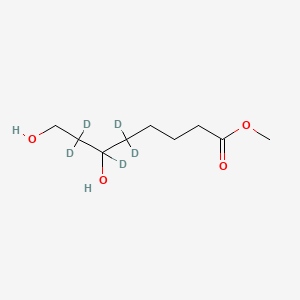
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is a deuterated derivative of Methyl 6,8-Dihydroxyoctanoate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 typically involves the esterification of 6,8-Dihydroxyoctanoic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 6,8-Dioxooctanoate.
Reduction: Reduction of the ester group can produce 6,8-Dihydroxyoctanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways and reaction mechanisms.
Biology: The compound is used in tracer studies to investigate biological processes involving fatty acids.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis using mass spectrometry. This helps in elucidating the molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6,8-Dihydroxyoctanoate: The non-deuterated version of the compound.
Methyl 6-Hydroxy-8-oxooctanoate: A derivative with one hydroxyl group oxidized to a ketone.
Methyl 6,8-Dioxooctanoate: A derivative with both hydroxyl groups oxidized to ketones.
Uniqueness
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical techniques such as mass spectrometry. This allows for more accurate and detailed studies of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C9H18O4 |
|---|---|
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
methyl 5,5,6,7,7-pentadeuterio-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3/i4D2,6D2,8D |
Clave InChI |
CRUBJJQTENRFEL-WJDAMSDJSA-N |
SMILES isomérico |
[2H]C([2H])(CCCC(=O)OC)C([2H])(C([2H])([2H])CO)O |
SMILES canónico |
COC(=O)CCCCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


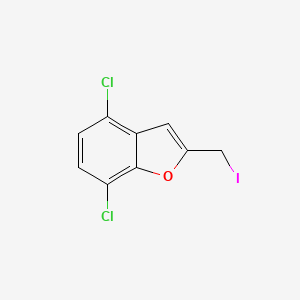
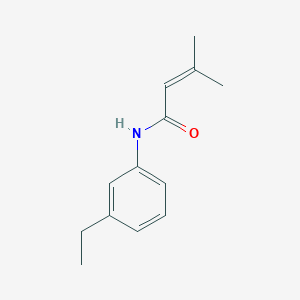
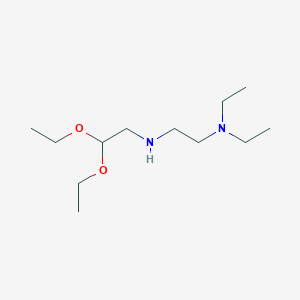
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
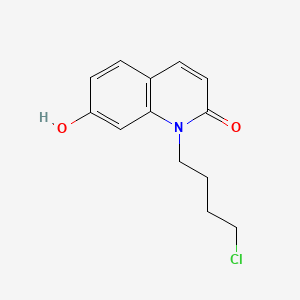
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)

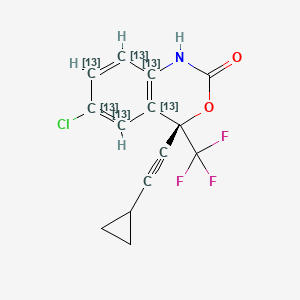
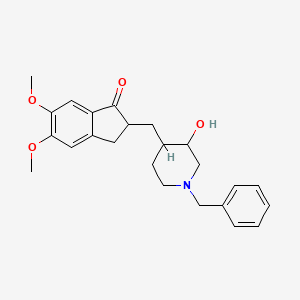
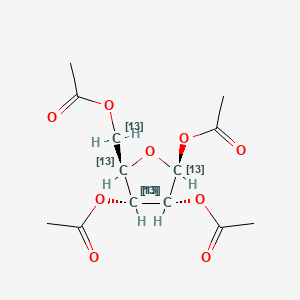

![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
